molecular formula C21H22N2O6 B014196 5'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone CAS No. 351421-18-6

5'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone

Cat. No.: B014196
CAS No.: 351421-18-6
M. Wt: 398.4 g/mol
InChI Key: GQQPQGQNOKOAAG-UHFFFAOYSA-N
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Description

5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone is a complex organic compound known for its applications in proteomics research. This compound is characterized by its unique structure, which includes acetamido, acetoxy, dimethylamino, and methoxycarbonyl functional groups attached to a benzophenone core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone involves multiple steps, typically starting with the preparation of the benzophenone coreSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent control of reaction parameters to maintain consistency and quality. Advanced purification techniques, such as chromatography and recrystallization, are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the benzophenone core .

Scientific Research Applications

5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone is widely used in scientific research, particularly in the field of proteomics. It serves as an intermediate for the preparation of rhodamine derivatives, which are used as fluorescent labels in various biological assays. These fluorescent labels are essential for tracking and quantifying proteins in complex biological samples .

Mechanism of Action

The mechanism of action of 5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, thereby modulating their activity or stability. The pathways involved in these interactions are often studied using advanced techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable tool in proteomics research and other scientific applications .

Properties

IUPAC Name

methyl 4-acetamido-2-[2-acetyloxy-4-(dimethylamino)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-12(24)22-14-6-8-16(21(27)28-5)18(10-14)20(26)17-9-7-15(23(3)4)11-19(17)29-13(2)25/h6-11H,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQPQGQNOKOAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)C2=C(C=C(C=C2)N(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405361
Record name Methyl 4-acetamido-2-[2-(acetyloxy)-4-(dimethylamino)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351421-18-6
Record name Methyl 4-acetamido-2-[2-(acetyloxy)-4-(dimethylamino)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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